Grubbs Catalyst 2nd Generation

Catalog No.
S785025
CAS No.
246047-72-3
M.F
C46H65Cl2N2PRu
M. Wt
849 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Grubbs Catalyst 2nd Generation

CAS Number

246047-72-3

Product Name

Grubbs Catalyst 2nd Generation

IUPAC Name

benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichlororuthenium;tricyclohexylphosphane

Molecular Formula

C46H65Cl2N2PRu

Molecular Weight

849 g/mol

InChI

InChI=1S/C21H26N2.C18H33P.C7H6.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2

InChI Key

FCDPQMAOJARMTG-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3

Synonyms

(1,3-Dimesitylimidazolidin-2-ylidene)(tricyclohexylphosphine)benzylidene Ruthenium Dichloride; Benzylidene(1,3-dimesityl-4-imidazolidin-2-ylidene)(tricyclohexylphosphine)ruthenium Dichloride; Benzylidene(1,3-dimesitylimidazolidin-2-ylidene)(tricycloh

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3

Synthesis of Natural Products

Scientific Field: Organic Chemistry

Summary of Application: The Grubbs Catalyst 2nd Generation is extensively used in the synthesis of a variety of natural products via ring-closing metathesis, ring rearrangement metathesis, and cross-metathesis . This includes the synthesis of chemotherapeutic agents, polymers, biopolymers, and agrochemicals .

Methods of Application: The catalyst is used in different organic reactions such as alkylation, arylation, isomerization, and olefin metathesis . These reactions are efficiently carried out in the presence of these catalysts within a short reaction time .

Results or Outcomes: The use of the Grubbs Catalyst in these reactions has led to the efficient synthesis of a variety of natural and biologically active compounds .

Z-Selective Metathesis of Olefins

Scientific Field: Organic Synthesis

Results or Outcomes: The result of this process is the exclusive formation of the Z-isomer . The scope and limitations of this approach are discussed based on both computational and experimental mechanistic data .

Dehydrogenation of Liquid Organic Hydrogen Carriers (LOHCs)

Scientific Field: Energy Storage

Summary of Application: The Grubbs Catalysts have been used for the efficient dehydrogenation of LOHCs . This application goes beyond their well-established uses for olefin metathesis reactions .

Results or Outcomes: The use of the Grubbs Catalysts in this application has led to the efficient dehydrogenation of LOHCs .

Cross-Metathesis Reactions

Scientific Field: Organic Synthesis

Summary of Application: The Grubbs Catalyst 2nd Generation is used in cross-metathesis reactions . This process involves the exchange of groups between two olefins to form a new pair of olefins .

Results or Outcomes: The result of this process is the exclusive formation of the contra-thermodynamic Z-isomer . The scope and limitations of this approach are discussed based on both computational and experimental mechanistic data .

Ring-Opening Metathesis Polymerization (ROMP)

Scientific Field: Polymer Chemistry

Summary of Application: The Grubbs Catalyst 2nd Generation is used in the ring-opening metathesis polymerization (ROMP) of cyclic olefins . This process is used to synthesize a variety of polymers .

Results or Outcomes: The use of the Grubbs Catalyst in this application has led to the efficient synthesis of a variety of polymers .

Synthesis of Trisubstituted Olefins

Summary of Application: The Grubbs Catalyst 2nd Generation is used to synthesize trisubstituted olefins with excellent functional group tolerance and selectivity via cross-metathesis and ring-closing metathesis reactions .

Results or Outcomes: The use of the Grubbs Catalyst in this application has led to the efficient synthesis of trisubstituted olefins .

  • Origin: Developed by Robert H. Grubbs in the early 1990s [].
  • Significance: This catalyst revolutionized olefin metathesis, enabling the formation of complex carbon-carbon double bonds with high efficiency and functional group tolerance [].

Molecular Structure Analysis

  • The key feature is the central ruthenium metal atom bonded to a bulky organic ligand (1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene) and a chlorophenylmethylidene group [, ].
  • The tricyclohexylphosphine ligand contributes to the catalyst's stability and reactivity [].

Chemical Reactions Analysis

  • Ring-closing metathesis (RCM): Forms cyclic structures from dienes.
    • Balanced equation (example):
      CH2=CH-CH2-CH2-CH=CH2 -> cyclo-C6H10
  • Cross-metathesis: Creates new double bonds by exchanging parts of two molecules.
    • Balanced equation (example):
      CH2=CH-CH2-CH3 + CH2=CH-Ph -> CH2=CH-CH=CH-Ph + CH3-CH=CH2
  • Ring-opening metathesis polymerization (ROMP): Creates polymers from cyclic olefins.
    • This reaction typically does not have a simple balanced equation due to the polymeric nature of the product.

Physical And Chemical Properties Analysis

  • Melting point: 143.5-148.5 °C []
  • Color: Brown to very dark red []
  • Solubility: Limited in most common solvents []

The Grubbs catalyst operates through a well-defined mechanism involving a metal carbene intermediate []. This intermediate facilitates the breaking and reforming of carbon-carbon double bonds, leading to the formation of new desired products.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 38 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 38 companies with hazard statement code(s):;
H228 (80%): Flammable solid [Danger Flammable solids];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

General Manufacturing Information

Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)-, (SP-5-41)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
Kamat et al. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay. Nature Chemical Biology, doi: 10.1038/nchembio.1721, published online 12 January 2015 http://www.nature.com/naturechemicalbiology

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